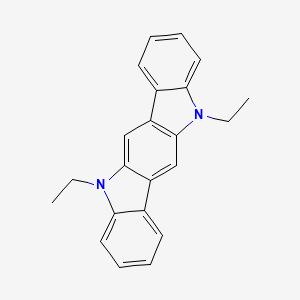
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cyclization reaction involving a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce demethylated derivatives .
Scientific Research Applications
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers explore its interactions with biological macromolecules such as DNA and proteins.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzimidazole: Similar in structure but lacks the pyridine ring.
2-Methylbenzimidazole: Contains a methyl group but differs in the position and number of methyl groups.
Uniqueness
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium is unique due to the presence of both the benzimidazole and pyridine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
92506-39-3 |
|---|---|
Molecular Formula |
C15H18N3+ |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1,3-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C15H17N3/c1-11-8-9-16-12(10-11)15-17(2)13-6-4-5-7-14(13)18(15)3/h4-10,15H,1-3H3/p+1 |
InChI Key |
FSTQRPHSQAKCLC-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=NC=C1)C2[NH+](C3=CC=CC=C3N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)


![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)

![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)


